![molecular formula C19H16FN3OS2 B2879719 2-[(4-fluorophenyl)sulfanyl]-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 1209254-38-5](/img/structure/B2879719.png)
2-[(4-fluorophenyl)sulfanyl]-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
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Description
2-[(4-fluorophenyl)sulfanyl]-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a useful research compound. Its molecular formula is C19H16FN3OS2 and its molecular weight is 385.48. The purity is usually 95%.
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Biological Activity
2-[(4-fluorophenyl)sulfanyl]-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H16FN3OS2, with a molecular weight of approximately 385.48 g/mol. The compound features a complex structure that includes a fluorophenyl group and an imidazo-thiazole moiety, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C19H16FN3OS2 |
Molecular Weight | 385.48 g/mol |
CAS Number | 1209254-38-5 |
Purity | ≥95% |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The compound may exert its effects by:
- Inhibiting Enzyme Activity: The presence of the imidazo-thiazole structure suggests potential inhibition of kinases or other enzymes critical in cancer progression.
- Modulating Receptor Activity: The compound may interact with various receptors that regulate cellular growth and apoptosis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested: HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
- Results: The compound demonstrated significant cytotoxicity with an IC50 value of approximately 1.4 µM against MDA-MB-231 cells, indicating a strong potential for further development as an anticancer agent .
Comparative Activity
In comparison to other compounds within the same chemical class, this compound exhibits promising selectivity and potency:
Compound Name | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | 1.4 | MDA-MB-231 |
Sorafenib | 5.2 | MDA-MB-231 |
Other imidazo-thiazole derivatives | Varies | Various |
Case Studies
- Antitumor Activity : In a study assessing various imidazo-thiazole derivatives for their antitumor properties, this compound showed higher efficacy compared to others tested at similar concentrations .
- Mechanistic Insights : Research indicated that compounds with similar scaffolds could inhibit VEGFR2 activity significantly, suggesting that this compound might also share this mechanism due to its structural similarities .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS2/c20-14-3-7-16(8-4-14)26-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-25-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLUJILMMNVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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